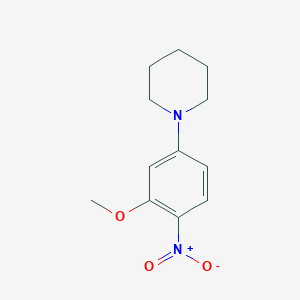

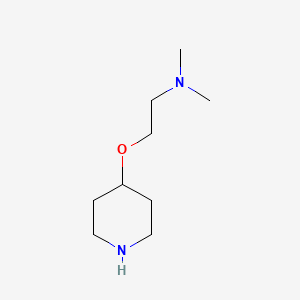

![molecular formula C13H12ClF3N4O2 B2809471 2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide CAS No. 1421516-81-5](/img/structure/B2809471.png)

2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzamide moiety is a common structural component in many pharmaceutical drugs due to its ability to interact with various biological targets . The compound also contains a trifluoromethyl group and a triazole ring, both of which are common in medicinal chemistry and can contribute to the compound’s biological activity .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Research into triazole derivatives, including synthesis methods and biological activities, has been extensive. For instance, microwave-promoted synthesis has been employed to prepare 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. This underscores the potential of triazole-based compounds in developing new pharmaceuticals and agrochemicals (Özil, Bodur, Ülker, & Kahveci, 2015).

Antimicrobial and Anticancer Evaluation

- The antimicrobial and anticancer activities of benzamide derivatives and their complexes have been a subject of study, highlighting the role of such compounds in therapeutic applications. For example, novel compounds synthesized from triazolyl and benzamide structures have shown significant potential against cancer cell lines, suggesting the importance of structural modifications in enhancing biological activities (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Chemical Synthesis and Characterization

- The synthesis and characterization of triazole derivatives, including their crystal structures and interaction analyses, have provided insights into the design of molecules with specific physical and chemical properties. Such research facilitates the development of new materials with applications in drug design, catalysis, and materials science (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Applications in Drug Design

- The exploration of triazole-based compounds extends to their use in drug design, especially as antimicrobial and anticancer agents. The synthesis of new hybrid molecules containing azole moieties has led to the discovery of compounds with significant biological activities, demonstrating the potential of these structures in medicinal chemistry (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).

Mecanismo De Acción

Target of Action

It’s known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Compounds with similar structures, such as indole derivatives, have been reported to possess diverse biological activities, indicating that they can induce a variety of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .

Propiedades

IUPAC Name |

2-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUDNMLPXQEKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2809389.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)

![Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate](/img/structure/B2809399.png)

![N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2809401.png)

![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)

![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)

![5-fluoro-4-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B2809407.png)